Chromatographic Differentiation: Pharmacopoeial Retention Time of Impurity A vs. Allopurinol
In the BP 2025 monograph for Allopurinol Tablets, the chromatographic retention time of Impurity A (1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione) is specified as approximately 4.2 minutes, while allopurinol elutes at approximately 7.7 minutes under the prescribed gradient conditions [1]. The system suitability requirement mandates a resolution factor of at least 3 between the impurity A peak and the allopurinol peak [1].
| Evidence Dimension | Chromatographic retention time |
|---|---|
| Target Compound Data | Retention time: about 4.2 minutes |
| Comparator Or Baseline | Allopurinol: retention time about 7.7 minutes |
| Quantified Difference | Difference in retention time: 3.5 minutes; resolution factor ≥ 3 |
| Conditions | British Pharmacopoeia 2025 LC method; C18 column (25 cm × 4.6 mm, 5 μm); mobile phase A/B methanol/phosphate buffer gradient; flow rate 1 mL/min; detection 230 nm |
Why This Matters
Procurement of the correct Impurity A reference standard with verified CAS 40769-81-1 is mandatory for meeting pharmacopoeial system suitability requirements in allopurinol release testing.
- [1] British Pharmacopoeia 2025. Allopurinol Tablets. Related substances. Retention times: impurity A, about 4.2 minutes; allopurinol, about 7.7 minutes. Resolution factor between impurity A and allopurinol: at least 3. View Source
